molecular formula C8H10ClNO B13328043 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol

1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13328043
M. Wt: 171.62 g/mol
InChI Key: JCBLYFVNMZMIIC-UHFFFAOYSA-N
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Description

1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol is a chemical compound with a molecular formula of C8H10ClNO It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethan-1-ol group attached to the second carbon of the pyridine ring

Preparation Methods

The synthesis of 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary based on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-(4-Chloro-6-methylpyridin-2-yl)ethan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-chloro-6-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-7(9)4-8(10-5)6(2)11/h3-4,6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLYFVNMZMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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